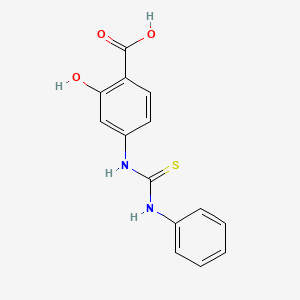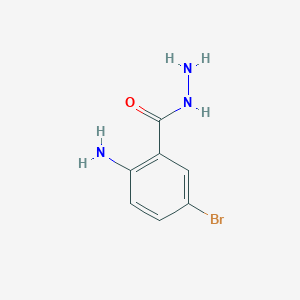
5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethoxy group and a propan-2-ylsulfanyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the benzimidazole core using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the propan-2-ylsulfanyl group: This can be done by reacting the ethoxy-substituted benzimidazole with an appropriate thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The ethoxy and propan-2-ylsulfanyl groups may enhance its binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-2-(propan-2-ylsulfanyl)-1H-benzimidazole
- 5-ethoxy-2-(methylsulfanyl)-1H-benzimidazole
- 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-imidazole
Uniqueness
5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole is unique due to the specific combination of the ethoxy and propan-2-ylsulfanyl groups, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H16N2OS |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
6-ethoxy-2-propan-2-ylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H16N2OS/c1-4-15-9-5-6-10-11(7-9)14-12(13-10)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
Clave InChI |
OZFPUGAYBRJXMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(N2)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)

![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide](/img/structure/B12121792.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)
![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)

![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

